![molecular formula C18H25FN4O3 B11082743 1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one](/img/structure/B11082743.png)
1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one
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Overview
Description
1-{4-[4-FLUORO-5-(4-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a fluorinated aromatic ring, a nitro group, and a piperazine moiety
Preparation Methods
The synthesis of 1-{4-[4-FLUORO-5-(4-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Coupling Reactions: Coupling of the piperazine ring with the fluorinated nitroaromatic compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-{4-[4-FLUORO-5-(4-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[4-FLUORO-5-(4-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and functional groups.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{4-[4-FLUORO-5-(4-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The fluorinated aromatic ring and nitro group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-{4-[4-FLUORO-5-(4-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-1-ETHANONE can be compared with similar compounds such as:
4-Methylpiperidine: A simpler piperidine derivative with different functional groups.
4,4-Difluoro-1-methylpiperidine: Another fluorinated piperidine compound with distinct properties.
The uniqueness of 1-{4-[4-FLUORO-5-(4-METHYLPIPERIDINO)-2-NITROPHENYL]PIPERAZINO}-1-ETHANONE lies in its combination of a fluorinated aromatic ring, nitro group, and piperazine moiety, which confer specific chemical and biological properties.
Biological Activity
1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one, often referred to as a derivative of piperazine, is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H25FN4O3
- Molecular Weight : 364.42 g/mol
- CAS Number : 635323-95-4
- IUPAC Name : this compound
These properties suggest a complex structure that may contribute to its biological activity.
Research indicates that compounds similar to this compound may function primarily as enzyme inhibitors. For instance, studies have shown that related piperazine derivatives exhibit significant inhibition of tyrosinase (TYR), an enzyme critical in melanin production. The compound's structural features allow it to bind effectively to the active site of TYR, preventing substrate access and thereby inhibiting enzymatic activity.
Tyrosinase Inhibition
In a comparative study, a derivative structurally related to our compound demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, making it approximately 100-fold more effective than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that this compound could have similar or enhanced inhibitory properties against TYR.
Study on Piperazine Derivatives
A study focused on the design and synthesis of novel piperazine derivatives demonstrated promising results in terms of their biological activity. The derivatives were tested for their ability to inhibit TYR and showed significant activity with low cytotoxicity . This aligns with findings from other studies indicating that modifications to the piperazine structure can enhance biological efficacy while maintaining safety profiles.
Toxicity Assessments
Toxicity assessments conducted on various piperazine derivatives indicate that many exhibit low toxicity levels in human cell lines, suggesting a favorable safety profile for further development . Such findings are crucial for potential therapeutic applications where safety is paramount.
Properties
Molecular Formula |
C18H25FN4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H25FN4O3/c1-13-3-5-21(6-4-13)16-12-17(18(23(25)26)11-15(16)19)22-9-7-20(8-10-22)14(2)24/h11-13H,3-10H2,1-2H3 |
InChI Key |
ONEUSTMWWNNONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C)[N+](=O)[O-])F |
Origin of Product |
United States |
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